Cas no 134605-64-4 (Butafenacil)

Butafenacil is a pyrimidinedione herbicide belonging to the protoporphyrinogen oxidase (PPO) inhibitor class. It is primarily used for pre-emergent and post-emergent broadleaf and grass weed control in various crops, including soybeans and cotton. Butafenacil acts by disrupting chlorophyll biosynthesis, leading to rapid desiccation and necrosis in susceptible plants. Its key advantages include high efficacy at low application rates, fast action, and broad-spectrum weed control. The compound exhibits minimal soil residual activity, reducing the risk of carryover effects on subsequent crops. Butafenacil is also noted for its compatibility with integrated weed management systems, offering flexibility in herbicide rotation to mitigate resistance development.
Butafenacil structure
Butafenacil structure
Product Name:Butafenacil
CAS No:134605-64-4
MF:C20H18ClF3N2O6
MW:474.814935207367
MDL:MFCD05865280
CID:146408
PubChem ID:329754608
Update Time:2025-11-02

Butafenacil Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-,1,1-dimethyl-2-oxo-2-(2-propen-1-yloxy)ethyl ester
    • Butafenacil
    • (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
    • Benzoic acid,2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]...
    • 1-(allyloxycarbonyl)-1-methylethyl 2-chloro-5-[1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
    • 1,1-dimethyl-2-oxo-2-(2-propen-1-yloxy)ethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoate
    • 2-methyl-1-oxo-1-(prop-2-en-1-yloxy)propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
    • Butafena
    • Butafenacil allyl
    • Fluobutracil
    • 2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoic acid 1,1-dimethyl-2-oxo-2-(2-propen-1-yloxy)ethyl ester
    • SCHEMBL39148
    • CHEMBL1867342
    • DTXSID9034365
    • Tox21_301146
    • BUTAFENACIL [ISO]
    • DB15261
    • 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
    • 1,1-DIMETHYL-2-OXO-2-(2-PROPENYLOXY)ETHYL 2-CHLORO-5-(3,6-DIHYDRO-3-METHYL-2,6-DIOXO-4-(TRIFLUOROMETHYL)-1(2H)-PYRIMIDINYL)BENZOATE
    • 1-(ALLYLOXYCARBONYL)-1-METHYLETHYL 2-CHLORO-5-(1,2,3,6-TETRAHYDRO-3-METHYL-2,6-DIOXO-4-(TRIFLUOROMETHYL)PYRIMIDIN-1-YL)BENZOATE
    • AKOS015901136
    • (2-Allyloxy-1,1-dimethyl-2-oxo-ethyl) 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidin-1-yl)benzoate
    • Q27269041
    • 2-chloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)Pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
    • Logran B-Power
    • NCGC00168293-01
    • Z3234888802
    • HY-12464
    • 134605-64-4
    • B-Power
    • Butafenacil, PESTANAL(R), analytical standard
    • CGA-276854
    • NS00006629
    • 2-(allyloxy)-1,1-dimethyl-2-oxoethyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
    • DTXCID7014365
    • Benzoic acid, 2-chloro-5-3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl-
    • NCGC00255044-01
    • CAS-134605-64-4
    • CHEBI:143863
    • Touchdown B-Power
    • WC-9717
    • NCGC00168293-02
    • J-006565
    • Nanogen Index code BUL (NIUS)
    • Butafenacil [ISO:BSI]
    • Butafenacil 10 microg/mL in Acetonitrile
    • 2-methyl-1-oxo-1-[(prop-2-en-1-yl)oxy]propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
    • UNII-7Z141CCP2R
    • INSPIRE
    • 7Z141CCP2R
    • Benzoic acid, 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-, 1,1-dimethyl-2-oxo-2-(2-propenyloxy)ethyl ester
    • EC 603-837-5
    • CS-0011421
    • CGA 276854
    • prop-2-en-1-yl 2-{2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzoyloxy}-2-methylpropanoate
    • 1,1-Dimethyl-2-oxo-2-(prop-2-en-1-yloxy)ethyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
    • 2-methyl-1-oxo-1-((prop-2-en-1-yl)oxy)propan-2-yl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate
    • 1,1-Dimethyl-2-oxo-2-(prop-2-en-1-yloxy)ethyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate
    • 1-(Allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoate
    • 1-(Allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoate
    • DA-61949
    • 1,1-dimethyl-2-oxo-2-(2-propenyloxy)ethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2h)-pyrimidinyl]benzoate
    • 2-(allyloxy)-1,1-dimethyl-2-oxoethyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate
    • 1,1-dimethyl-2-oxo-2-(2-propen-1-yloxy)ethyl 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)benzoate
    • prop-2-en-1-yl 2-(2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl)benzoyloxy)-2-methylpropanoate
    • MDL: MFCD05865280
    • Inchi: 1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3
    • InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(=O)OC(C(=O)OCC=C)(C)C)N1C(C=C(C(F)(F)F)N(C)C1=O)=O

Computed Properties

  • Exact Mass: 474.08100
  • Monoisotopic Mass: 474.080549
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 842
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 93.2

Experimental Properties

  • Color/Form: The pure product is a colorless powdery solid
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 539.4±60.0 °C at 760 mmHg
  • Flash Point: 280.0±32.9 °C
  • Refractive Index: 1.536
  • PSA: 96.60000
  • LogP: 2.87300
  • Vapor Pressure: No data available

Butafenacil Security Information

  • Symbol: GHS09
  • Signal Word:Warning
  • Hazard Statement: H400
  • Warning Statement: P273
  • Hazardous Material transportation number:UN3077 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 50/53
  • Safety Instruction: 60-61
  • Hazardous Material Identification: N
  • Safety Term:60-61
  • Risk Phrases:R50/53
  • Storage Condition:Store at 4 ° C, -4 ° C is better

Butafenacil Customs Data

  • Customs Data:

    China Customs Code:

    2933599020

    Overview:

    2933599020. Fluprofen\Chloropropyrimidinic acid. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). Minimum tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2933599020. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:S(import or export registration certificate for pesticides). MFN tariff:6.5%. General tariff:20.0%

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Butafenacil Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Additional information on Butafenacil

Comprehensive Guide to Butafenacil (CAS No. 134605-64-4): Properties, Applications, and Innovations

Butafenacil (CAS No. 134605-64-4) is a highly specialized compound widely recognized for its role in modern agricultural science. As a member of the protoporphyrinogen oxidase (PPO) inhibitors family, it has garnered significant attention for its efficacy in weed management. This article delves into the chemical properties, applications, and recent advancements related to Butafenacil, addressing common queries such as "how does Butafenacil work" and "Butafenacil vs. other herbicides."

The molecular structure of Butafenacil (C15H16ClN3O4) enables it to disrupt chlorophyll synthesis in target plants, leading to rapid desiccation. Researchers often highlight its low environmental persistence and selective action as key advantages. Recent studies, such as those exploring "Butafenacil resistance mechanisms," have further solidified its relevance in sustainable farming practices.

In agricultural applications, Butafenacil is primarily used as a post-emergent herbicide for crops like cotton and soybeans. Its compatibility with integrated pest management (IPM) systems has made it a topic of interest in forums discussing "eco-friendly weed control solutions." Farmers frequently search for "Butafenacil application rates" and "optimal spraying conditions," underscoring the need for precise usage guidelines.

Innovations in formulation technology, such as microencapsulation, have enhanced the stability and delivery efficiency of Butafenacil-based products. These advancements address user concerns about "herbicide drift reduction" and "rainfastness," which are trending topics in precision agriculture. Regulatory agencies worldwide continue to evaluate its safety profile, with recent focus on "Butafenacil residue limits" in food crops.

From an environmental standpoint, Butafenacil's soil half-life and non-target organism toxicity are frequently debated. Data from field trials suggest minimal impact on pollinators when used as directed, aligning with the growing demand for "pollinator-safe herbicides." Comparative analyses with newer PPO inhibitors also feature prominently in academic literature.

Looking ahead, the development of Butafenacil-resistant crop varieties and synergistic herbicide mixtures represents an exciting frontier. Industry reports predict increased adoption in regions battling herbicide-resistant weeds, particularly where "multiple resistance management" strategies are prioritized. This positions Butafenacil as both a contemporary solution and a subject of ongoing research.

For researchers and agronomists seeking detailed technical specifications, the CAS No. 134605-64-4 serves as a critical identifier in chemical databases. Its inclusion in studies about "herbicide mode of action classification" and "molecular target sites" underscores its scientific importance beyond practical applications.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:134605-64-4)BUTAFENACIL
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(CAS:134605-64-4)Butafenacil
LE16165
Purity:99%
Quantity:25KG,200KG,1000KG
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